Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate 2-Amino-3-(4-boc-piperazin-1-yl)pyrazine

Brand Name: Vulcanchem
CAS No.: 1208542-95-3
VCID: VC0111388
InChI: InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2N
Molecular Formula: C13H21N5O2
Molecular Weight: 279.344

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

CAS No.: 1208542-95-3

Cat. No.: VC0111388

Molecular Formula: C13H21N5O2

Molecular Weight: 279.344

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate - 1208542-95-3

Specification

CAS No. 1208542-95-3
Molecular Formula C13H21N5O2
Molecular Weight 279.344
IUPAC Name tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15)
Standard InChI Key TVVMFRXXKIFECN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2N

Introduction

Molecular Structure and Properties

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate features a piperazine ring connected to both a tert-butoxycarbonyl (Boc) protecting group and an aminopyrazine moiety. The molecular structure consists of a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, with the position 1 nitrogen protected by a Boc group, while the position 4 nitrogen is connected to a pyrazine ring bearing an amino group at the 3-position.

Basic Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₂₁N₅O₂
Molecular WeightApproximately 291.35 g/mol
Physical StateTypically a solid at room temperature
Functional GroupsTert-butoxycarbonyl (Boc), piperazine, aminopyrazine
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond AcceptorsMultiple (N atoms in piperazine and pyrazine rings, carbonyl oxygen)

Synthesis Methods

Coupling Reaction Approach

This approach involves coupling a halogenated aminopyrazine derivative with Boc-protected piperazine. The synthesis could follow a similar protocol to that used for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which achieves yields of approximately 95% under specific conditions .

Reduction Method

Starting from a nitro-substituted precursor and subsequently reducing to the amino derivative:

  • Synthesis of tert-butyl 4-(3-nitropyrazin-2-yl)piperazine-1-carboxylate through coupling reaction

  • Reduction of the nitro group to an amino group using appropriate reducing agents

Catalytic Methods

The synthesis could potentially employ catalytic methods similar to those used for related compounds, such as using an acridine salt visible light catalyst with 2,2,6,6-tetramethylpiperidine-nitrogen-oxide in anhydrous dichloroethane under oxygen atmosphere and blue LED irradiation .

Purification Techniques

Purification of the final product may include:

  • Column chromatography (silica gel)

  • Recrystallization from appropriate solvents

  • Filtration and concentration techniques

Based on analogous compounds, the target product would likely be obtained as a colorless to white solid after purification .

Chemical Reactivity and Characteristics

Functional Group Reactivity

The compound exhibits several reactive sites due to its functional groups:

Amino Group Reactivity

The amino group at the 3-position of the pyrazine ring serves as a nucleophilic center for various reactions:

  • Acylation reactions with acid chlorides or anhydrides

  • Diazotization to form diazonium salts for further transformations

  • Nucleophilic substitution reactions where the amino group acts as a nucleophile

Boc Protection Group

The tert-butoxycarbonyl (Boc) group:

  • Provides protection for the piperazine nitrogen

  • Can be selectively cleaved under acidic conditions (typically using trifluoroacetic acid)

  • Enables selective functionalization at different sites of the molecule

Piperazine Ring

The piperazine ring provides:

  • A structural scaffold that can influence biological activity

  • Additional potential site for functionalization after Boc deprotection

  • Ability to improve solubility and pharmacokinetic properties

Stability Considerations

The compound may exhibit sensitivity to:

  • Strongly acidic conditions (which could cleave the Boc group)

  • Oxidizing environments (potentially affecting the amino group)

  • Extended exposure to heat and light

Applications in Research and Development

Medicinal Chemistry Applications

Compounds with structural similarity to tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate have demonstrated various biological activities, suggesting potential applications in:

As a Chemical Building Block

The compound can serve as a versatile intermediate in the synthesis of more complex molecules:

  • The amino group provides a handle for further functionalization

  • The Boc-protected piperazine enables selective reactions

  • After Boc-deprotection, the free piperazine nitrogen allows for additional derivatization

Structure-Activity Relationship Studies

Comparative Analysis with Similar Compounds

Table 2 provides a comparison of the target compound with structurally related compounds:

CompoundStructure VariationNotable Properties/Activities
Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylateTarget compoundUnder investigation
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylateContains phenyl instead of pyrazineServes as building block in medicinal chemistry
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateContains pyridine instead of pyrazineSynthesized with 95% yield via visible light catalysis

Structural Features Influencing Activity

Several structural elements may influence the biological activity and chemical properties of the compound:

The Aminopyrazine Moiety

The aminopyrazine component introduces:

  • Additional hydrogen-bonding capabilities

  • Increased nitrogen content, which may enhance interactions with biological targets

  • Potential for π-stacking interactions with aromatic amino acid residues in proteins

The Piperazine Scaffold

The piperazine ring contributes:

  • Conformational flexibility that may enable better binding to target proteins

  • Enhanced water solubility compared to purely aromatic compounds

  • Potential for ion-pair interactions through the nitrogen atoms

Analytical Characterization

Spectroscopic Identification

Based on related compounds, the following spectroscopic characteristics would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR would show signals for:

    • tert-butyl protons (singlet, approximately δ 1.4-1.5 ppm)

    • Piperazine protons (typically around δ 2.8-3.5 ppm)

    • Aromatic protons from the pyrazine ring

    • Amino protons (broad signal, variable chemical shift)

  • ¹³C NMR would display signals for:

    • Carbonyl carbon (approximately δ 155 ppm)

    • tert-butyl carbons (quaternary carbon at approximately δ 80 ppm)

    • Aromatic carbons from the pyrazine ring

    • Piperazine carbons

Mass Spectrometry

Expected mass spectrometric features:

  • Molecular ion peak corresponding to the molecular weight (approximately 291 m/z)

  • Fragmentation pattern likely showing loss of the tert-butyl group (M-57)

  • Characteristic fragmentations of the piperazine and pyrazine rings

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) could be employed for:

  • Purity determination

  • Reaction monitoring during synthesis

  • Separation from structurally similar compounds

Future Research Directions

Biological Activity Screening

Future research should focus on comprehensive biological evaluation, including:

  • Antimicrobial activity against various bacterial and fungal strains

  • Anticancer screening against diverse cell lines

  • Enzyme inhibition assays to identify potential therapeutic targets

  • Structure-activity relationship studies through systematic modification of the core structure

Synthetic Methodology Development

Further work could explore:

  • Development of more efficient and environmentally friendly synthesis routes

  • Scale-up protocols for larger-scale production

  • Green chemistry approaches to reduce waste and use of harmful reagents

  • One-pot synthesis methods to streamline the production process

Computational Studies

Computational approaches could provide valuable insights:

  • Molecular docking studies to predict binding to potential biological targets

  • Quantitative structure-activity relationship (QSAR) modeling to guide structural optimization

  • Density functional theory (DFT) calculations to understand reactivity and electronic properties

  • Molecular dynamics simulations to study conformational behavior in solution

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